Cholesteryl 2-naphthoate
Overview
Description
Cholesteryl 2-naphthoate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with 2-naphthoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl 2-naphthoate can be synthesized through the esterification of cholesterol with 2-naphthoic acid. One common method involves the use of thionyl chloride as a catalyst in the presence of benzene. The reaction typically occurs under reflux conditions, where cholesterol and 2-naphthoic acid are heated together in benzene with thionyl chloride to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of cholesteryl esters, including this compound, often involves the use of large-scale esterification reactors. These reactors are designed to handle high temperatures and pressures, ensuring efficient and high-yield synthesis of the desired ester. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted cholesteryl esters .
Scientific Research Applications
Cholesteryl 2-naphthoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other cholesteryl derivatives and as a model compound in studies of esterification reactions.
Biology: It is used in studies of lipid metabolism and cholesterol transport in biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of lipid-based formulations.
Industry: It is used in the production of liquid crystals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of cholesteryl 2-naphthoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and stability. Additionally, it can interact with specific proteins involved in cholesterol transport and metabolism, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl acetate
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
Uniqueness
Cholesteryl 2-naphthoate is unique due to its specific ester linkage with 2-naphthoic acid, which imparts distinct chemical and physical properties. Compared to other cholesteryl esters, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3/t26-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUEMITSYBRAL-URDOEOIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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